Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
Description
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is a quinoline-based compound featuring a hydroxyl group at position 4, a trifluoromethyl (-CF₃) group at position 6, and an ethyl ester moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group contributes to hydrogen bonding interactions, influencing solubility and target binding .
Properties
IUPAC Name |
ethyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-4-3-7(13(14,15)16)5-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGPSFWOMJQSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371907 | |
| Record name | Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71083-01-7, 26893-12-9 | |
| Record name | Ethyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyquinoline with trifluoromethylating agents under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting intermediate is then esterified using ethyl iodide to form the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Biological Applications
2.1 Antimicrobial Activity
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate enhanced activity against various bacterial strains, making it a candidate for developing new antibiotics .
2.2 Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Its mechanism involves the inhibition of topoisomerases, enzymes critical for DNA replication, which leads to cancer cell apoptosis. In vitro studies have reported promising results in reducing tumor cell viability .
2.3 Enzyme Inhibition Studies
Research indicates that this quinoline derivative can inhibit specific enzymes involved in metabolic pathways, providing insights into drug interactions and metabolic regulation .
Industrial Applications
3.1 Pharmaceutical Development
The compound serves as an essential intermediate in synthesizing various pharmaceutical agents targeting bacterial infections and cancer therapies due to its unique chemical structure .
3.2 Agrochemical Potential
this compound has shown promise as a herbicide and fungicide, contributing to agricultural research aimed at developing safer and more effective agrochemicals .
3.3 Material Science
In material science, the compound is explored for creating advanced materials such as coatings and polymers due to its stability and chemical resistance properties .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, resulting in antimicrobial and anticancer effects .
Comparison with Similar Compounds
Key Identifiers :
- CAS Numbers : 23851-84-5 (commonly cited) and 26893-12-9 (alternate entry, possibly due to isomerism or synthesis variations) .
- Molecular Formula: C₁₃H₁₀F₃NO₃.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis:
Physicochemical Properties
Biological Activity
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 26893-12-9 |
| Molecular Formula | C13H10F3NO3 |
| Molecular Weight | 285.22 g/mol |
| Solubility | Variable; depends on solvent |
| Storage Conditions | Store at room temperature; avoid repeated freeze-thaw cycles |
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes such as topoisomerases, which are crucial for DNA replication and cellular division. This inhibition disrupts cellular processes, leading to antiproliferative effects.
- Cytotoxic Activity : It demonstrates moderate cytotoxicity against various cancer cell lines, including MCF-7 (mammary gland cancer) and HepG2 (hepatocellular carcinoma), while showing weaker activity against HCT-116 (human colorectal carcinoma).
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. Its derivatives have shown enhanced activity against various bacterial strains, making them suitable candidates for further development as antimicrobial agents .
Anticancer Activity
The compound's ability to inhibit cancer cell proliferation has been documented in several research studies. For instance:
- A study reported that this compound exhibited significant cytotoxic effects on MCF-7 and HepG2 cell lines, suggesting its potential as an anticancer agent.
- Another investigation into the structure-activity relationship (SAR) of quinoline derivatives indicated that modifications to the trifluoromethyl group could enhance anticancer efficacy .
Case Studies
-
Study on Anticancer Activity :
- Researchers evaluated the cytotoxic effects of this compound on several cancer cell lines. The results showed that it significantly inhibited cell growth in MCF-7 and HepG2 cells with IC50 values indicating moderate potency compared to standard chemotherapeutics.
-
Antimicrobial Efficacy Study :
- A series of experiments were conducted to assess the antimicrobial properties of various derivatives of this compound. The results indicated that certain modifications enhanced antibacterial activity against resistant strains, demonstrating its potential as a lead compound in antibiotic development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, and how do reaction conditions influence product yield?
- Answer : Synthesis typically involves cyclocondensation of trifluoromethyl-substituted anilines with β-keto esters under acidic or basic conditions. Key parameters include:
- Temperature : Optimal range of 80–120°C to balance reaction rate and byproduct formation.
- Catalysts : Use of -toluenesulfonic acid (-TsOH) or Lewis acids (e.g., ZnCl) to enhance cyclization efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol facilitates esterification.
Post-synthesis, recrystallization from ethanol/water mixtures ensures purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer :
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., C–H···O/F interactions) using SHELX refinement .
- NMR Spectroscopy : / and DEPT-135 confirm substituent positions and purity.
- HPLC-MS : Monitors byproducts (e.g., unreacted aniline derivatives) with C18 columns and acetonitrile/water gradients .
Q. What biological activities are associated with this compound, and how do structural features modulate these effects?
- Answer : Demonstrated antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) strains (MIC: 2–8 µg/mL). The trifluoromethyl group at the 6-position enhances lipophilicity, improving membrane permeability. The 4-hydroxy group facilitates hydrogen bonding with bacterial DNA gyrase .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to maximize yield and minimize impurities during synthesis?
- Answer :
- Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst ratio) to identify optimal conditions.
- In Situ Monitoring : Use FT-IR to track carbonyl intermediate formation (peak at ~1700 cm).
- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb water during esterification .
Q. How should discrepancies in reported biological activity data for trifluoromethyl-substituted quinolines be addressed?
- Answer : Conduct comparative structure-activity relationship (SAR) studies focusing on:
-
Substituent Position : Compare analogs with trifluoromethyl at 6-, 7-, or 8-positions (Table 1).
-
Assay Variability : Standardize MIC testing using CLSI guidelines to reduce inter-lab variability .
Table 1: Impact of Trifluoromethyl Position on Biological Activity
Compound Trifluoromethyl Position Key Effects This compound 6-position High antibacterial activity (MIC: 2–8 µg/mL) Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate 7-position Increased cytotoxicity (IC: 10 µM vs. HeLa) Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate 8-position Improved metabolic stability (t: 8.2 h)
Q. What experimental approaches are recommended for studying target interactions of this compound?
- Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K) to bacterial enzymes (e.g., DNA gyrase).
- Molecular Dynamics (MD) Simulations : Use crystallographic data to model ligand-protein interactions.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding .
Q. How does the trifluoromethyl group influence electronic properties and reactivity?
- Answer :
- Hammett Analysis : The -CF group (σ = 0.43) exhibits strong electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution.
- DFT Calculations : Reveal reduced electron density at the 3-carboxylate, enhancing electrophilic reactivity at the quinoline core .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C.
- pH Stability : Monitor degradation via HPLC in buffers (pH 1–13); stable in neutral conditions (t > 24 h) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
